molecular formula C13H13NO5 B13889446 5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid

5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid

Cat. No.: B13889446
M. Wt: 263.25 g/mol
InChI Key: UKNCSYCALWETAY-UHFFFAOYSA-N
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Description

5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .

Chemical Reactions Analysis

5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid involves its interaction with specific molecular targets. It can modulate various signaling pathways, leading to its biological effects. For instance, it may interact with nuclear receptors or enzymes, influencing cellular processes and gene expression .

Comparison with Similar Compounds

Similar compounds include other indole derivatives like 5-methoxy-2-methyl-3-indoleacetic acid and 5-hydroxyindole-3-acetic acid. These compounds share structural similarities but differ in their functional groups, leading to unique biological activities. 5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

5-methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid

InChI

InChI=1S/C13H13NO5/c1-18-8-3-4-11-9(5-8)10(13(16)17)6-14(11)7-12(15)19-2/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

UKNCSYCALWETAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C(=O)O)CC(=O)OC

Origin of Product

United States

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